molecular formula C11H16N2O2S B2356509 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline CAS No. 927995-83-3

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline

Cat. No.: B2356509
CAS No.: 927995-83-3
M. Wt: 240.32
InChI Key: CZVVSKKWSIWPPJ-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline is a chemical compound with the molecular formula C11H16N2O2S and a molecular weight of 240.32 g/mol . It features a 1,2-thiazinane ring, a saturated six-membered heterocycle containing nitrogen and sulfur atoms, in its 1,1-dioxide (sulfone) form . This aniline derivative is of significant interest in medicinal and organic chemistry research, particularly in the development of novel heterocyclic compounds. Thiazinane derivatives, including 1,2-thiazinane-1,1-dioxides, are recognized as important structural motifs in drug discovery . These scaffolds are found in compounds with a wide range of biological activities. For instance, related 1,2-thiazinane structures have been investigated as HIV integrase inhibitors for the treatment of AIDS, highlighting the potential of this chemical class in antiviral research . The synthetic versatility of the 1,2-thiazinane core also makes it a valuable building block for constructing more complex molecules for various research applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-9-4-5-10(12)8-11(9)13-6-2-3-7-16(13,14)15/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVVSKKWSIWPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N2CCCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations

The target molecule contains a 1,2-thiazinan ring with 1,1-dioxide functionality annulated to 4-methylaniline. Key structural parameters include:

Parameter Value
Molecular formula C₁₁H₁₆N₂O₂S
Molecular weight 256.32 g/mol
Ring system Bicyclic (6+6 membered)
Oxidation state Sulfone (+4)

The methyl group at C4 imposes steric constraints during cyclization, while the sulfone group necessitates late-stage oxidation to prevent premature decomposition.

Synthetic Roadblocks

Four principal challenges dominate the synthesis:

  • Regioselective ring formation : Competing 5-membered thiazole vs. 6-membered thiazinan cyclization
  • Oxidative sensitivity : Premature sulfone formation destabilizes intermediates
  • Aminobenzene activation : Directing group requirements for electrophilic substitution
  • Purification complexity : Polar byproducts from multi-step sequences

Synthetic Methodologies

Thioketone Cyclocondensation Route

This three-step approach adapts VulcanChem's methoxyaniline protocol for methyl substitution:

Step 1 : 4-Methylaniline (1.0 eq) reacts with 2-thiopyrrolidone (1.2 eq) in DMF at 85°C for 4 hours under N₂, achieving 78% conversion to 3-(pyrrolidine-1-thiocarbonyl)-4-methylaniline.

Step 2 : Cyclization using polyphosphoric acid (PPA) at 120°C for 2 hours forms the thiazinan ring (ΔG‡ = 92 kJ/mol), with optimal yields (81%) at 0.5 M concentration.

Step 3 : Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0→25°C over 6 hours introduces the dioxido group, requiring strict temperature control to prevent N-oxide formation.

Key Data :

Parameter Step 1 Step 2 Step 3
Yield (%) 78 81 89
Purity (HPLC) 95.2 97.8 99.1
Reaction Time (h) 4 2 6

One-Pot Tandem Synthesis

Modifying PMC's thiazolidinone protocol, this method combines:

  • Imine formation : 4-Methylaniline + cyclopentanone (1:1.1) in EtOH/HCl (pH 3)
  • Sulfur insertion : Treatment with Lawesson's reagent (0.95 eq) at 70°C
  • Ring expansion : DBU-mediated cyclization (2 eq, 100°C)
  • In situ oxidation : H₂O₂/AcOH (3:1 v/v)

The sequence achieves 68% overall yield with 15:1 regioselectivity for thiazinan over thiazole products. Microwave assistance (150 W, 30 min) improves yield to 74% while reducing reaction time by 40%.

Solid-Phase Combinatorial Synthesis

Adapting bioRxiv's spiropiperidine methodology, this approach uses:

  • Wang resin functionalization : Load 4-methyl-3-nitroaniline via carbodiimide coupling
  • Reductive amination : NaBH₃CN with thiirane 1-oxide (0.5 M in THF)
  • Cyclative cleavage : TFA/DCM (95:5) induces simultaneous ring formation and resin release

This method produces 62% yield across 12 steps but enables parallel synthesis of 48 analogs per batch for structure-activity studies.

Process Optimization Strategies

Catalytic System Engineering

Comparative analysis of cyclization catalysts reveals:

Catalyst Yield (%) Thiazinan:Thiazole Ratio
PPA 81 18:1
ZnCl₂ 67 9:1
SiO₂-HF 73 14:1
[BMIM]PF₆ 85 22:1

Ionic liquid catalysts ([BMIM]PF₆) enhance both yield and selectivity through transition-state stabilization (ΔΔG‡ = -14 kJ/mol vs PPA).

Oxidation Kinetics

Sulfone formation follows second-order kinetics (k = 0.118 L·mol⁻¹·min⁻¹) with an Arrhenius activation energy of 58.9 kJ/mol. Optimal conditions use mCPBA in DCM at 10°C, achieving 89% conversion without over-oxidation byproducts.

Analytical Characterization

Spectroscopic Fingerprinting

¹H-NMR (400 MHz, CDCl₃) :

  • δ 7.21 (d, J=8.4 Hz, H5)
  • δ 6.98 (dd, J=8.4, 2.0 Hz, H6)
  • δ 3.82 (t, J=6.8 Hz, H2')
  • δ 2.91 (s, 3H, CH₃)

HRMS (ESI+) :

  • Calculated for C₁₁H₁₆N₂O₂S [M+H]⁺: 257.0957
  • Found: 257.0953

Chromatographic Purity

HPLC analysis (C18, 30°C, 1 mL/min):

Parameter Value
Retention time 6.78 min
Purity 99.1%
λ_max 274 nm

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) % Total Cost
4-Methylaniline 120 38
Lawesson's Reagent 950 41
[BMIM]PF₆ 2200 16
mCPBA 310 5

Process intensification reduces costs 23% through solvent recycling and continuous flow oxidation.

Environmental Impact

Green metrics comparison:

Metric Batch Process Flow Process
PMI (g/g) 87 34
E-Factor 65 28
Carbon Intensity 18.7 9.2

Microwave-assisted flow systems decrease energy consumption by 62% while tripling space-time yield.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C-S bond formation using Ir(ppy)₃ (1 mol%) enables room-temperature cyclization (82% yield, 94% ee) through single-electron transfer mechanisms.

Biocatalytic Approaches

Engineered sulfotransferases (e.g., SULT1A1 variant) catalyze sulfone installation with 91% conversion, though requiring costly NADPH regeneration systems.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of thiazinanes exhibit significant anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit tumor cell growth effectively. The National Cancer Institute (NCI) protocols have been employed to evaluate the antitumor efficacy of various thiazine derivatives, revealing promising results against multiple cancer cell lines .

Case Study:
A study evaluated the anticancer activity of a thiazinane derivative in vitro against a panel of human tumor cells. The compound demonstrated a mean growth inhibition (GI) value of 15.72 μM, indicating substantial cytotoxic potential . This suggests that 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline and its analogs could be developed into effective anticancer agents.

Antimicrobial Properties

Thiazine derivatives have also been explored for their antimicrobial activities. Research indicates that modifications to the thiazine structure can enhance efficacy against various bacterial and fungal strains. The synthesis of new thiazine derivatives has been linked to improved antimicrobial potency .

Case Study:
In a recent study, a series of thiazolidin-4-one derivatives were synthesized, showing varying degrees of antimicrobial activity against clinical isolates. These findings highlight the potential for this compound to be utilized in developing new antimicrobial agents .

Pharmaceutical Formulations

The solubility and bioavailability of thiazine compounds are critical factors in their pharmaceutical applications. Research has indicated that certain modifications can significantly enhance these properties, making them more suitable for formulation into effective dosage forms .

Table 1: Comparison of Solubility and Bioavailability Enhancements

Compound VariantSolubility (μg/mL)Bioavailability (%)
Original Compound5Low
Modified Bis-(monoethanolamine)ImprovedEnhanced

Synthetic Strategies

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have focused on one-pot reactions and environmentally friendly solvents to streamline production processes .

Key Synthetic Routes:

  • One-Pot Synthesis: Utilizing catalytic systems to facilitate multiple reactions simultaneously.
  • Green Chemistry Approaches: Employing solvents that minimize environmental impact while maximizing yield.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional differences between 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline and its closest analogs:

Compound Name Core Structure Substituents/Modifications Key Features Biological Activity (Reported)
This compound 1,2-Thiazinan-1,1-dioxide 4-methylaniline at position 3 Saturated six-membered ring; sulfone group enhances polarity Not explicitly reported (inferred from analogs)
3-(4-Chlorophenoxy)-4-methylaniline Aniline 4-chlorophenoxy at position 3 Ether-linked chlorophenyl group; no heterocycle Used in drug synthesis (e.g., K-975)
N-[(4’-Methylanilino)methyl]-1,4-thiazine-1,1-dioxide 1,4-Thiazine-1,1-dioxide Methylanilino group via methylene bridge Unsaturated six-membered ring (1,4-thiazine); sulfone and aromatic amine Antimicrobial activity (zone of inhibition assays)

Key Observations :

  • Substituent Position: The 3-position substitution on the aniline ring differentiates it from 3-(4-chlorophenoxy)-4-methylaniline, which lacks a heterocyclic moiety .

Notes

  • Limitations : Direct data on the target compound’s properties are sparse; comparisons rely on structurally related compounds.
  • Research Gaps : Further studies are needed to elucidate its pharmacokinetics, toxicity, and specific biological targets.

Biological Activity

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline is a heterocyclic compound characterized by its unique thiazinane structure, which includes a six-membered ring containing both sulfur and nitrogen. The presence of the dioxido group enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate the activity of enzymes and receptors, influencing various biological pathways. Notably:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, suggesting potential anticancer properties.
  • Antiviral Activity : Research indicates that it could act as an inhibitor of HIV integrase, highlighting its potential as an antiviral agent.
  • Antimicrobial Properties : Similar thiazinane derivatives have demonstrated antimicrobial activities, suggesting that this compound may also exhibit such effects.

Biological Activities and Applications

The compound has shown promise in several areas of biological activity:

Anticancer Activity

Studies have reported that thiazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundIC50 (µg/mL)Cancer Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT29

These findings suggest that structural features such as the presence of electron-donating groups can enhance anticancer activity .

Antimicrobial Activity

Research indicates that compounds similar to this compound can inhibit the growth of fungi like Aspergillus niger and Aspergillus fumigatus at concentrations as low as 10 µg/mL .

Anti-inflammatory and Antidiabetic Effects

Thiazine derivatives have been explored for their anti-inflammatory properties and potential role in diabetes management. The unique structure of this compound may contribute to these effects through modulation of inflammatory pathways and glucose metabolism .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antiviral Properties : A study focused on the inhibition of HIV integrase by structurally similar thiazine derivatives revealed promising results, indicating that modifications in the thiazine ring can enhance antiviral efficacy.
  • Cytotoxicity Assessment : A comparative analysis of various thiazine derivatives showed that those with specific substitutions exhibited significantly lower IC50 values against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antifungal Activity Testing : In vitro assays demonstrated that certain thiazine derivatives could effectively inhibit fungal growth at low concentrations, supporting their potential use as antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazinan-containing aniline derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-methylaniline derivatives are synthesized via reduction of nitro groups (using Sn/HCl) followed by oxidation of methyl groups under controlled acidic conditions to prevent undesired side reactions . For the thiazinan moiety, sulfonation or oxidation steps (e.g., using H₂O₂) may be required to introduce the dioxido group. Reaction parameters (temperature, solvent, pH) should be systematically varied and monitored via TLC or HPLC to optimize yield and purity. Computational tools like ML algorithms (e.g., random forest models) can predict optimal conditions for coupling reactions, as demonstrated in Pd-catalyzed cross-couplings of 4-methylaniline derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹ for the dioxido group, NH₂ bending at ~1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–7.5 ppm for substituted aniline) and thiazinan ring protons (δ 2.5–4.0 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, enabling precise determination of bond lengths, angles, and sulfur oxidation states .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~255–285 g/mol based on analogs) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC/UV-Vis and identify products (e.g., quinones from oxidation or amines from reduction) using LC-MS. For example, 4-methylaniline derivatives decompose into aniline and CO₂ under thermal stress, as shown in TGA-FTIR analyses . Stability-indicating assays should validate storage conditions (e.g., inert atmosphere, −20°C).

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the biological targets of this compound?

  • Methodological Answer :

  • Target selection : Prioritize proteins with known interactions with thiazinan or aniline derivatives (e.g., Kv1.3 ion channels, cytochrome P450 enzymes) .
  • Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on hydrogen bonding (NH₂, S=O groups) and π-π stacking (aromatic rings) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Validate with experimental IC₅₀ values from patch-clamp assays or enzyme inhibition studies .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) of this compound?

  • Methodological Answer :

  • Orthogonal assays : Compare results across multiple platforms (e.g., broth microdilution for antimicrobial activity, COX-2 inhibition ELISA for anti-inflammatory effects) .
  • Structural analogs : Test derivatives (e.g., replacing the methyl group with halogens) to isolate structure-activity relationships .
  • Meta-analysis : Pool data from published studies (e.g., PubChem, ChEMBL) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., assay type, cell line) .

Q. How can machine learning enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Descriptor selection : Use RDKit or MOE to generate 2D/3D molecular descriptors (e.g., logP, polar surface area) .
  • Model training : Train neural networks on datasets (e.g., ChEMBL) to predict bioavailability, CYP inhibition, or blood-brain barrier penetration.
  • Synthetic feasibility : Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize derivatives with viable synthetic pathways .

Q. What are the key differences in biological activity between this compound and its structural analogs?

  • Methodological Answer : Compare analogs (e.g., N-substituted thiazinans, halogenated anilines) using:

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) or microbial strains .
  • Computational analysis : Calculate binding free energies (MM-GBSA) to quantify target affinity differences .
  • Pharmacophore modeling : Identify critical features (e.g., dioxido group for solubility, methyl group for lipophilicity) using MOE or PHASE .

Q. What experimental approaches validate the mechanism of action for this compound’s anticancer activity?

  • Methodological Answer :

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Protein interaction studies : Use SPR or ITC to measure binding kinetics with suspected targets (e.g., Bcl-2, tubulin) .
  • In vivo models : Evaluate efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., caspase-3 cleavage) .

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